molecular formula C24H30N4O2S B306017 2-[(4-methyl-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide

2-[(4-methyl-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide

Cat. No. B306017
M. Wt: 438.6 g/mol
InChI Key: CUDMFHSURRWDKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methyl-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the triazole family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-[(4-methyl-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, thereby reducing inflammation and pain. It may also work by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-methyl-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide has significant biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models. It has also been found to exhibit anticonvulsant activity and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4-methyl-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide in lab experiments include its high yield and purity, as well as its potential applications in various fields of medicine. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to design experiments that accurately assess its effects.

Future Directions

There are several future directions for research on 2-[(4-methyl-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide. One direction is to further investigate its potential use as an anti-inflammatory, analgesic, and anticonvulsant agent. Another direction is to study its potential use as an anticancer agent. Additionally, further research is needed to fully understand its mechanism of action and to design experiments that accurately assess its effects.

Synthesis Methods

The synthesis of 2-[(4-methyl-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide has been achieved using various methods. One such method involves the reaction of 4-methyl-5-(2-propan-2-ylphenoxy)methyl-4H-1,2,4-triazole-3-thiol with 1-phenylethylamine and acetic anhydride. Another method involves the reaction of 4-methyl-5-(2-propan-2-ylphenoxy)methyl-4H-1,2,4-triazole-3-thiol with N-(1-phenylethyl)acetamide and acetic anhydride. Both methods have been found to produce the desired compound with high yield and purity.

Scientific Research Applications

2-[(4-methyl-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide has been found to have potential applications in the field of medicine. This compound has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use as an anticancer agent.

properties

Product Name

2-[(4-methyl-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide

Molecular Formula

C24H30N4O2S

Molecular Weight

438.6 g/mol

IUPAC Name

2-[[4-methyl-5-[(5-methyl-2-propan-2-ylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C24H30N4O2S/c1-16(2)20-12-11-17(3)13-21(20)30-14-22-26-27-24(28(22)5)31-15-23(29)25-18(4)19-9-7-6-8-10-19/h6-13,16,18H,14-15H2,1-5H3,(H,25,29)

InChI Key

CUDMFHSURRWDKO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=NN=C(N2C)SCC(=O)NC(C)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=NN=C(N2C)SCC(=O)NC(C)C3=CC=CC=C3

Origin of Product

United States

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